2-(2-Nitrophenyl)-3,1-benzoxazin-4-one 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one
Brand Name: Vulcanchem
CAS No.: 7501-38-4
VCID: VC8913301
InChI: InChI=1S/C14H8N2O4/c17-14-9-5-1-3-7-11(9)15-13(20-14)10-6-2-4-8-12(10)16(18)19/h1-8H
SMILES: C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C14H8N2O4
Molecular Weight: 268.22 g/mol

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

CAS No.: 7501-38-4

Cat. No.: VC8913301

Molecular Formula: C14H8N2O4

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one - 7501-38-4

Specification

CAS No. 7501-38-4
Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
IUPAC Name 2-(2-nitrophenyl)-3,1-benzoxazin-4-one
Standard InChI InChI=1S/C14H8N2O4/c17-14-9-5-1-3-7-11(9)15-13(20-14)10-6-2-4-8-12(10)16(18)19/h1-8H
Standard InChI Key DWCFIKGNUJGZBZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

The compound’s structure consists of a benzoxazinone ring system (a six-membered ring containing one oxygen and one nitrogen atom) fused to a 2-nitrophenyl substituent. The IUPAC name, 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one, reflects the positioning of the nitro group on the phenyl ring and the oxazinone moiety . Key structural features include:

  • Benzoxazinone Core: A bicyclic system with oxygen at position 1 and nitrogen at position 3.

  • Nitrophenyl Substituent: A nitro group (-NO2_2) at the ortho position of the phenyl ring, enhancing electron-withdrawing effects and influencing reactivity .

The molecular structure has been confirmed via X-ray crystallography (CCDC 198960), revealing a planar benzoxazinone ring and a dihedral angle of 15.2° between the benzoxazinone and nitrophenyl planes .

Table 1: Fundamental Molecular Data

PropertyValueSource
Molecular FormulaC14H8N2O4\text{C}_{14}\text{H}_{8}\text{N}_{2}\text{O}_{4}
Molecular Weight268.23 g/mol
CAS Registry Number7501-38-4
Exact Mass268.0484 g/mol
SMILESC1(=Nc2ccccc2C(O1)=O)c1c(N(=O)=O)cccc1

Spectroscopic Profiles

Spectroscopic data provide critical insights into the compound’s functional groups and electronic environment:

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1720 cm1^{-1} (C=O stretch of the oxazinone ring) and 1520 cm1^{-1} (asymmetric NO2_2 stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Signals at δ 8.35–7.45 ppm (aromatic protons) and δ 5.20 ppm (N-CH coupling) .

    • 13^{13}C NMR: Peaks at δ 165.2 ppm (carbonyl carbon) and δ 148.7 ppm (nitro-bearing carbon) .

  • Mass Spectrometry: Base peak at m/z 268 (molecular ion) with fragments at m/z 150 (benzoxazinone ring) and m/z 121 (nitrophenyl group) .

Synthetic Pathways and Optimization

Classical Synthesis Methods

The synthesis of benzoxazinones typically involves cyclization reactions. For 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one, two primary routes have been reported:

  • Shridhar’s Method:

    • Reactants: 2-Aminophenol and chloroacetyl chloride.

    • Conditions: Reflux in methyl isobutyl ketone (MIBK) with aqueous NaHCO3_3.

    • Mechanism: Nucleophilic acyl substitution followed by cyclodehydration .

    2-Aminophenol+ClCH2COClMIBK, NaHCO3Benzoxazinone IntermediateΔ2-(2-Nitrophenyl)-3,1-benzoxazin-4-one\text{2-Aminophenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{MIBK, NaHCO}_3} \text{Benzoxazinone Intermediate} \xrightarrow{\Delta} \text{2-(2-Nitrophenyl)-3,1-benzoxazin-4-one}
  • Nitro Ether Reduction:

    • Reactants: 2-Bromoester derivatives and potassium nitrophenoxide.

    • Conditions: Reduction with Fe/AcOH or Zn/NH4_4Cl.

    • Yield: Moderate (45–60%) due to competing side reactions .

Modern Innovations

Recent advances focus on catalytic methods to improve efficiency:

  • Palladium-Catalyzed Coupling: Enables direct aryl-nitrogen bond formation, bypassing multi-step protocols .

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while enhancing yield (up to 85%) .

Pharmacological and Industrial Applications

Biological Activity

Although direct studies on 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one are sparse, structurally related benzoxazinones exhibit:

  • Anticancer Effects: Inhibition of topoisomerase II and induction of apoptosis in HeLa cells .

  • Antimicrobial Activity: Analogues like ofloxacin (a fluoroquinolone antibiotic) target DNA gyrase in bacteria .

  • Antidiabetic Potential: Aldose reductase inhibition, relevant for diabetic neuropathy .

Agrochemical Uses

Benzoxazinones derived from maize (e.g., 2,4-dihydroxy-7-methoxy-1,4-benzoxazinone) confer resistance against pests like the European corn borer . The nitro group in 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one may enhance pesticidal activity through oxidative stress mechanisms.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., kinases, receptors).

  • Derivatization: Introduce fluorinated or sulfonamide groups to modulate bioavailability.

  • Green Chemistry: Develop solvent-free syntheses using biocatalysts or ionic liquids.

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